molecular formula C8H8ClNO4S B073504 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid CAS No. 1429-44-3

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Cat. No.: B073504
CAS No.: 1429-44-3
M. Wt: 249.67 g/mol
InChI Key: VFIQUWGBANQKJT-UHFFFAOYSA-N
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Description

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid core substituted with both a chloro group and a methylaminosulfonyl (sulfonamide) group, creating a multifunctional scaffold for further synthetic elaboration. Its primary research application lies in its role as a key building block for the synthesis of more complex molecules, particularly those targeting biological pathways where the sulfonamide moiety is a critical pharmacophore. The sulfonamide group is known to confer specific binding properties, often enabling interactions with enzymes such as carbonic anhydrases, proteases, and other hydrolases. Consequently, this compound is extensively utilized in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators. Its well-defined structure and reactivity make it an invaluable tool for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity. Researchers value this chemical for its consistent quality and its utility in advancing projects in chemical biology and drug discovery.

Properties

IUPAC Name

4-chloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIQUWGBANQKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357345
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-44-3
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylamine Reaction Protocol

A chilled mixture of aqueous methylamine (25% w/w) and ethanol is combined with the sulfonyl chloride intermediate at 0–5°C. The reaction is stirred at room temperature for 2–4 hours, during which the methylamine attacks the electrophilic sulfur center, releasing HCl.

Optimization Insights :

  • Solvent System : Ethanol-water mixtures (1:1 v/v) enhance reagent solubility while suppressing side reactions.

  • pH Control : Maintaining a pH >10 with NaOH prevents protonation of methylamine, ensuring its nucleophilicity.

  • Stoichiometry : A 10% excess of methylamine drives the reaction to completion, achieving yields of 90–92%.

Purification and Characterization

The crude product is acidified to pH 5–6 with HCl, precipitating the sulfonamide as a light-yellow solid. Recrystallization from aqueous ethanol removes impurities, yielding pure 4-chloro-3-[(methylamino)sulfonyl]benzoic acid with a melting point of 165–166°C.

Alternative Pathways and Comparative Analysis

While the chlorosulfonation-amination sequence is the most direct route, alternative methods have been explored for specific applications.

Friedel-Crafts Sulfonylation

In a method adapted from diphenyl sulfone synthesis, 4-chlorobenzoic acid is reacted with chlorobenzene in the presence of FeCl₃ at 120–160°C. However, this approach primarily yields 4,4'-dichlorodiphenyl sulfone as a byproduct, making it unsuitable for targeted sulfonamide synthesis.

Alkali Sulfite-Mediated Sulfonation

Treatment of 4-chlorobenzenesulfochloride with sodium sulfite at 40–70°C generates the corresponding sulfinate, which can be alkylated to form sulfones. While this method avoids chlorosulfonic acid, it introduces additional steps and reduces overall efficiency for benzoic acid derivatives.

Industrial-Scale Considerations

Catalytic Innovations

Copper(I) iodide (CuI) and cobalt(III) oxide (Co₂O₃) catalysts, employed in analogous sulfonation reactions, enhance reaction rates and selectivity. For example, CuI reduces the required reaction temperature by 20°C in toluene-based systems, though its efficacy in chlorosulfonic acid media remains untested.

Waste Management

The exothermic decomposition of residual chlorosulfonic acid in ice-water generates HCl gas, necessitating scrubbers for safe disposal. Patent EP0115328B1 highlights closed-loop systems where byproduct HCl is absorbed into alkali lye, forming NaCl for reuse.

Challenges and Mitigation Strategies

Byproduct Formation

Polysulfonation and disulfone byproducts arise from excessive chlorosulfonic acid or prolonged reaction times. Implementing real-time monitoring via HPLC ensures early detection, allowing prompt adjustment of reaction parameters.

Solvent Recovery

Ethanol recovery through fractional distillation reduces costs, with patent US3203987A reporting >85% solvent reuse in scaled processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid with structurally and functionally related sulfonamide-substituted benzoic acids.

Structural Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Applications/Activity Reference ID
4-Chloro-3-[(dimethylamino)sulfonyl]benzoic acid Dimethylamino-sulfonyl (3), Cl (4) C₉H₁₀ClNO₄S 263.69 Bulkier dimethylamino group vs. methylamino Intermediate in drug synthesis
4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]benzoic acid (CTH) 3-Nitrophenylamino-sulfonyl (3), Cl (4) C₁₃H₁₀ClN₂O₆S 365.75 Nitrophenyl group enhances steric hindrance Citrate lyase (CitC) inhibitor
4-Chloro-3-nitro-5-sulfamoylbenzoic acid Cl (4), NO₂ (3), Sulfamoyl (5) C₇H₅ClN₂O₆S 280.65 Additional nitro group at 3-position Antibacterial/antifungal intermediate
3-((4-Chlorobenzyl)sulfonyl)benzoic acid 4-Chlorobenzyl-sulfonyl (3) C₁₄H₁₁ClO₄S 310.75 Benzyl-sulfonyl group vs. methylamino Research in kinase inhibition
4-Chloro-3-sulfamoylbenzoic acid Sulfamoyl (3), Cl (4) C₇H₆ClNO₄S 235.64 Lack of methylamino group Diuretic drug intermediate (e.g., bumetanide)

Pharmacological and Functional Comparisons

  • In contrast, 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid (CAS 68003-38-3) acts as an acetylcholinesterase inhibitor, relevant to neurodegenerative disease research . 4-Chloro-3-sulfamoylbenzoic acid derivatives are precursors for loop diuretics like bumetanide, which target renal ion transport .
  • Synthetic Utility :

    • 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 22892-95-1) is a key intermediate in synthesizing bumetanide, highlighting the importance of sulfonyl chloride reactivity in drug development .
    • 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid (CAS 68592-12-1) is used to synthesize chlorthalidone, a antihypertensive agent .
  • Solubility and Bioavailability: The methylamino group in this compound likely enhances solubility compared to its dimethylamino counterpart (263.69 Da vs. 263.69 Da but with reduced steric hindrance) . Nitro-substituted analogues (e.g., 4-Chloro-3-nitro-5-sulfamoylbenzoic acid) exhibit lower solubility due to increased hydrophobicity but higher stability in acidic environments .

Research Findings

  • Antimicrobial Activity : Sulfamoyl benzoic acids with nitro groups (e.g., 4-Chloro-3-nitro-5-sulfamoylbenzoic acid) show broad-spectrum activity against Gram-positive bacteria, attributed to their ability to disrupt folate synthesis .
  • Enzyme Selectivity: The methylamino group in this compound may confer selectivity for specific enzyme targets over dimethylamino derivatives, as seen in related sulfonamide inhibitors .
  • Toxicity : Chlorosulfonyl derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) require careful handling due to reactive sulfonyl chloride groups, which pose occupational hazards .

Biological Activity

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS No. 1429-44-3) is a sulfonamide derivative that has garnered attention due to its potential biological activities, including antimicrobial properties and enzyme inhibition. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted benzoic acid backbone with a methylamino sulfonyl group. Its structural formula can be represented as follows:

C7H8ClNO2S\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_2\text{S}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which leads to various biological effects, including:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, potentially disrupting metabolic pathways.
  • Antimicrobial Activity : It exhibits activity against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against:

  • Staphylococcus aureus : Minimum inhibitory concentrations (MIC) ranged from 25 to 100 µg/mL depending on the specific derivative tested.
  • Bacillus subtilis : Similar MIC values were observed, indicating potential for use in treating infections caused by these pathogens .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25 - 100
Bacillus subtilis25 - 100
Escherichia coli>100
Klebsiella pneumoniae>100

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against a range of pathogens. The findings indicated that while some derivatives were highly effective against Gram-positive strains, they showed limited activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
  • Toxicity Assessment : In aquatic toxicity tests using Daphnia magna, some derivatives exhibited moderate to high toxicity levels. This suggests that while the antimicrobial properties are promising, environmental safety must also be considered when developing these compounds for therapeutic use .

Research Findings

Research highlights several key findings regarding the biological activity of this compound:

  • Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, which may contribute to its antimicrobial properties.
  • Biofilm Disruption : Some derivatives demonstrated the ability to disrupt biofilm formation in bacterial cultures, indicating potential for use in treating chronic infections where biofilms are prevalent .

Q & A

Q. What are the established synthetic routes for 4-chloro-3-[(methylamino)sulfonyl]benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves two steps:

Chlorosulfonation : Reacting 4-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the 3-position. This step requires controlled temperatures (0–5°C) to minimize side reactions .

Amination : Substituting the sulfonyl chloride group with methylamine (CH₃NH₂) in an inert solvent (e.g., tetrahydrofuran) under reflux. Yields are optimized by using excess methylamine and maintaining pH > 9 to favor nucleophilic substitution .
Key Data :

Reaction StepReagents/ConditionsYield Range
ChlorosulfonationClSO₃H, 0–5°C60–75%
AminationCH₃NH₂, THF, reflux80–90%

Q. What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

  • Methodological Answer :
  • NMR : ¹H NMR confirms the methylamino group (δ 2.8–3.2 ppm, singlet) and aromatic protons (δ 7.4–8.1 ppm) .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .
  • HPLC : Purity ≥98% using a C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), retention time ~8.2 min .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer :
  • Diuretic Development : Structural analogs (e.g., bumetanide, clopamide) act as sulfonamide-based diuretics by inhibiting renal Na⁺/K⁺/Cl⁻ cotransporters .
  • Enzyme Inhibition : The sulfonamide group binds metalloenzymes (e.g., carbonic anhydrase), making it a scaffold for protease inhibitors .

Advanced Research Questions

Q. How does the methylamino sulfonyl group influence bioactivity compared to other substituents (e.g., nitro, aryl)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The methylamino group enhances solubility and metabolic stability compared to bulkier aryl substituents (e.g., 3-nitrophenyl in ZINC Compound 792949). However, it reduces binding affinity to certain targets (e.g., CTP synthase) due to decreased electron-withdrawing effects .
    Comparative Data :
SubstituentTarget Affinity (IC₅₀)Solubility (mg/mL)
Methylamino15 µM (CTP Synthase)4.2
3-Nitrophenyl8 µM (CTP Synthase)1.1

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Answer :
  • Challenge 1 : Chlorosulfonation generates HCl gas, requiring corrosion-resistant reactors.
    Solution : Use glass-lined reactors or Hastelloy-C276 equipment .
  • Challenge 2 : Methylamine volatility reduces reaction efficiency.
    Solution : Employ a closed-loop system with pressure regulation (1–2 bar) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to targets (e.g., carbonic anhydrase) using AutoDock Vina. Methylamino derivatives show higher binding energy (−9.2 kcal/mol) than unsubstituted analogs (−7.5 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1) and bioavailability (85%), suggesting favorable absorption .

Data Contradictions and Resolution

  • Contradiction : reports a CTP inhibitor (IC₅₀ 15 µM) with a 3-nitrophenyl substituent, while suggests methylamino derivatives have lower affinity.
    Resolution : The nitro group’s electron-withdrawing nature enhances enzyme binding but reduces solubility. Researchers must balance target affinity and pharmacokinetics based on application .

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